N-Phenethylbenzenesulfonamide

Description

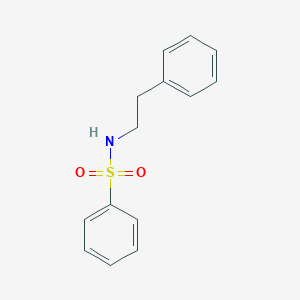

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c16-18(17,14-9-5-2-6-10-14)15-12-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBWJERTCCTIMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291775 | |

| Record name | N-Phenethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77198-99-3 | |

| Record name | NSC77939 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of N-Phenethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenethylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class, a group of compounds of significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and spectral data. Additionally, it explores the known biological activities of the broader class of N-phenethylbenzenesulfonamides, providing context for its potential applications in drug discovery and development.

Core Physicochemical Properties

While some experimental data for this compound is available, other properties are inferred from closely related analogs. The following tables summarize the key physicochemical properties.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO₂S | [1] |

| Molecular Weight | 261.34 g/mol | [1] |

| Boiling Point | 422.6 °C at 760 mmHg | [1] |

| Melting Point | 146-148 °C (for N-phenyl-N-(2-phenylethyl)benzenesulfonamide) | [2] |

| Appearance | White crystalline powder (inferred from analog) | [2] |

Table 2: Solubility Profile

| Solvent | Solubility | Source |

| Water | Insoluble | [2] |

| Acetone | Soluble | [2] |

| Ethanol | Soluble | [2] |

| Chloroform | Soluble | [2] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the reaction of 2-phenylethylamine with benzenesulfonyl chloride.

General Synthetic Protocol

This procedure outlines the fundamental steps for the synthesis of this compound.[3]

Materials:

-

2-phenylethylamine

-

Benzenesulfonyl chloride

-

Pyridine (or another suitable base)

-

Acetone (or another suitable solvent)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

A solution of 2-phenylethylamine is prepared in a mixture of acetone and a base such as pyridine.

-

Benzenesulfonyl chloride is added dropwise to the stirred solution at room temperature. The base serves to neutralize the hydrochloric acid that is formed during the reaction.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, water is added to the reaction mixture, and the product is extracted using an organic solvent.

-

The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data for a bromo-substituted analog, 2-bromo-N-phenethylbenzenesulfonamide, can be used as a reference for spectral interpretation.[4] The key expected signals for this compound would include:

-

¹H NMR: Aromatic protons from the two phenyl rings, and two sets of methylene protons from the phenethyl group, likely appearing as triplets. The N-H proton would appear as a singlet or a broad signal.

-

¹³C NMR: Aromatic carbons from both rings, and two aliphatic carbons from the phenethyl moiety.

A detailed protocol for acquiring NMR spectra can be adapted from established methods for similar compounds.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for the sulfonamide group and the aromatic rings. Key expected vibrational modes include:

-

N-H stretch: A peak in the region of 3400-3250 cm⁻¹ (medium intensity).

-

Aromatic C-H stretch: Peaks in the region of 3100-3000 cm⁻¹ (strong intensity).

-

Aliphatic C-H stretch: Peaks in the region of 3000-2850 cm⁻¹ (medium intensity).

-

S=O asymmetric and symmetric stretches: Strong absorptions around 1370-1335 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

-

Aromatic C=C stretches: Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. A common fragmentation pattern for aromatic sulfonamides involves the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂).[5][6] A detailed protocol for analyzing the fragmentation pattern can be adapted from methods used for analogous compounds.[5]

Potential Biological Activities and Signaling Pathways

While specific studies on this compound are limited, the broader class of substituted N-phenethylbenzenesulfonamides has been investigated for various biological activities, primarily as enzyme inhibitors.

Butyrylcholinesterase (BChE) Inhibition

Substituted N-phenethylbenzenesulfonamides have shown potential as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of neurodegenerative diseases like Alzheimer's disease.[3] The inhibition of BChE increases the levels of the neurotransmitter acetylcholine, which is a therapeutic strategy for such conditions. The mechanism of inhibition is believed to involve the binding of the sulfonamide moiety to the active site of the enzyme.

Carbonic Anhydrase (CA) Inhibition

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[7] CAs are enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is a key pharmacophore that binds to the zinc ion in the active site of the enzyme. While this compound itself has not been extensively studied as a CA inhibitor, its structural similarity to known inhibitors suggests it may possess this activity.

Conclusion

This compound is a compound with a foundation in the well-studied class of sulfonamides. While specific experimental data for this particular molecule is somewhat limited in publicly accessible sources, its basic properties can be reliably inferred from its structure and comparison with closely related analogs. The synthetic route is straightforward, and standard analytical techniques can be employed for its characterization. The potential for this compound and its derivatives to act as enzyme inhibitors, particularly of butyrylcholinesterase and carbonic anhydrases, makes it a molecule of interest for further investigation in the field of drug discovery. This technical guide serves as a foundational resource for researchers embarking on studies involving this compound.

References

- 1. molbase.com [molbase.com]

- 2. Buy N-phenyl-N-(2-phenylethyl)benzenesulfonamide [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Phenylethynylbenzenesulfonamide regioisomers strongly and selectively inhibit the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII over the cytosolic isoforms I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Phenethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Phenethylbenzenesulfonamide, a molecule of interest in medicinal chemistry. This document details its core properties, a general synthesis protocol, and its relevance within the broader context of benzenesulfonamide derivatives as enzyme inhibitors.

Core Properties of this compound

This compound is an organic compound characterized by a phenethyl group attached to the nitrogen atom of a benzenesulfonamide core.

| Property | Value |

| CAS Number | 77198-99-3 |

| Molecular Formula | C₁₄H₁₅NO₂S |

| Molecular Weight | 261.34 g/mol |

| Synonyms | N-(2-phenylethyl)benzenesulfonamide |

Chemical Structure

Caption: 2D structure of this compound.

Synthesis Protocol

The synthesis of this compound is typically achieved through the reaction of 2-phenylethylamine with benzenesulfonyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

General Experimental Protocol:

Materials:

-

2-phenylethylamine

-

Benzenesulfonyl chloride

-

A suitable base (e.g., pyridine or triethylamine)

-

An appropriate solvent (e.g., dichloromethane or acetone)

Procedure:

-

Dissolve 2-phenylethylamine in the chosen solvent within a reaction vessel.

-

Add the base to the solution.

-

Slowly add benzenesulfonyl chloride to the mixture, typically at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This usually involves washing with acidic and basic aqueous solutions to remove unreacted starting materials and the base.

-

The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Drug Development Potential

Benzenesulfonamide derivatives are a well-established class of compounds in medicinal chemistry, known for a wide range of biological activities. A significant area of research for these molecules is their potential as enzyme inhibitors.

Butyrylcholinesterase Inhibition Assay: A General Protocol

The following is a representative experimental protocol for assessing the BChE inhibitory activity of a compound.

Materials:

-

Butyrylcholinesterase (BChE) enzyme

-

Butyrylthiocholine iodide (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the BChE enzyme solution.

-

Incubate the mixture for a predetermined time at a controlled temperature (e.g., 37 °C).

-

Initiate the enzymatic reaction by adding the substrate (butyrylthiocholine iodide) and DTNB.

-

Measure the absorbance at 412 nm at regular intervals. The rate of increase in absorbance is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Experimental workflow for a butyrylcholinesterase (BChE) inhibition assay.

This in-depth guide provides foundational information on this compound for researchers and professionals in drug development. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

N-Phenethylbenzenesulfonamide: A Technical Guide to its Core Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenethylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class, characterized by a benzenesulfonamide core linked to a phenethyl group via the sulfonamide nitrogen. This scaffold has served as a foundational structure in the exploration of various biologically active molecules. The historical context of its specific discovery is not well-documented in readily available literature; however, the synthesis of N-substituted benzenesulfonamides has been a subject of chemical investigation since the early 20th century. The general synthetic route involves the reaction of benzenesulfonyl chloride with 2-phenylethylamine.[1] This core structure has been extensively modified to develop a wide range of derivatives with diverse pharmacological activities, including enzyme inhibition. This guide provides a comprehensive overview of the synthesis, known biological activities, and potential mechanisms of action associated with the this compound core.

Synthesis and Experimental Protocols

General Synthesis of this compound

The primary method for synthesizing this compound involves the reaction of benzenesulfonyl chloride with 2-phenylethylamine in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

Experimental Protocol:

Materials:

-

2-Phenylethylamine

-

Benzenesulfonyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Acetone (or another suitable solvent)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a reaction flask, dissolve 2-phenylethylamine in a mixture of acetone and pyridine.

-

Cool the stirred solution in an ice bath.

-

Add benzenesulfonyl chloride dropwise to the solution.

-

Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, add water to the reaction mixture to precipitate the crude product.

-

Extract the product with an organic solvent, such as ethyl acetate.

-

Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.[1]

A general workflow for this synthesis is depicted below:

Biological Activity and Quantitative Data

It is important to note that the following data pertains to derivatives and not the parent compound. This information is provided to illustrate the therapeutic potential of the this compound scaffold.

Table 1: Cholinesterase Inhibitory Activity of N-Phenylsulfonamide Derivatives

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) (nM) |

| Derivative 1 | Acetylcholinesterase (AChE) | 31.5 ± 0.33 |

| Derivative 1 | Butyrylcholinesterase (BChE) | 24.4 ± 0.29 |

| Derivative 2 | Carbonic Anhydrase I (CA I) | 45.7 ± 0.46 |

| Derivative 3 | Carbonic Anhydrase II (CA II) | 33.5 ± 0.38 |

Data sourced from a study on N-phenylsulfonamide derivatives and is intended for comparative purposes.[2]

Table 2: Carbonic Anhydrase Inhibitory Activity of Benzenesulfonamide Derivatives

| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) |

| Derivative A | hCA I | 41.5 - 1500 |

| Derivative A | hCA II | 30.1 - 755 |

| Derivative B | hCA IX | 1.5 - 38.9 |

| Derivative B | hCA XII | 0.8 - 12.4 |

Data represents a range of inhibition constants for various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.

Experimental Protocol for Enzyme Inhibition Assay (General)

A common method to determine the inhibitory activity of compounds like this compound derivatives is the Ellman's method for cholinesterase inhibition.

Principle: The assay measures the activity of cholinesterase by monitoring the hydrolysis of a substrate, such as acetylthiocholine. The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which can be quantified spectrophotometrically at 412 nm. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are then determined.

Procedure (96-well plate format):

-

To each well, add a phosphate buffer (pH 8.0), the test compound solution (at various concentrations), and the cholinesterase enzyme solution.

-

Incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (e.g., acetylthiocholine iodide) and DTNB solution to each well.

-

Monitor the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

The workflow for a typical enzyme inhibition assay is outlined below:

Potential Signaling Pathway Interactions

While specific signaling pathways directly modulated by the parent this compound are not extensively characterized, the phenethylamine scaffold is known to be a crucial pharmacophore in compounds that interact with various receptors and signaling cascades. Phenethylamine derivatives are known to interact with monoamine neurotransmitter systems, including dopaminergic and adrenergic signaling pathways.

Given the structural similarity of the phenethyl moiety to endogenous catecholamines, a potential, though unconfirmed, area of interaction for this compound and its derivatives could be the adrenergic signaling pathway. The following diagram illustrates a generalized beta-adrenergic signaling cascade, a pathway that could potentially be influenced by compounds containing a phenethylamine core. It is important to emphasize that this is a hypothetical interaction for the unsubstituted this compound and serves as an illustrative example of a relevant signaling pathway for this class of compounds.

Conclusion

This compound represents a core chemical structure from which a multitude of biologically active compounds have been derived. While the specific historical details of its initial discovery are not prominent in the scientific literature, the synthetic methodology is well-established. The primary therapeutic interest in this class of compounds has been focused on their ability to inhibit enzymes such as cholinesterases and carbonic anhydrases, suggesting potential applications in neurodegenerative diseases and cancer, respectively. Further research is warranted to fully elucidate the biological activity profile of the unsubstituted this compound and to explore its potential interactions with various signaling pathways. The versatility of its synthesis allows for the continued development of novel derivatives with tailored pharmacological properties, making the this compound scaffold a subject of ongoing interest in medicinal chemistry and drug discovery.

References

N-Phenethylbenzenesulfonamide: A Technical Guide to Hypothesized Mechanisms of Action

Disclaimer: As of December 2025, specific studies detailing the mechanism of action for N-Phenethylbenzenesulfonamide are not available in the public domain. This guide, therefore, presents a series of hypothesized mechanisms based on the known biological activities of structurally related benzenesulfonamide derivatives. The information herein is intended to serve as a foundational resource for researchers and drug development professionals to guide future investigations into the pharmacological profile of this compound.

Introduction to the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its prevalence in clinically significant drugs stems from its versatile chemical properties and its ability to interact with a diverse range of biological targets. Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects. The continued exploration of novel benzenesulfonamide derivatives remains a fertile area of research for the discovery of new therapeutic agents.

Hypothesized Mechanisms of Action for this compound

Based on the activities of related benzenesulfonamide compounds, several potential mechanisms of action can be postulated for this compound. These hypotheses provide a framework for initial biological screening and target identification studies.

Inhibition of Cell Cycle Progression

A significant number of benzenesulfonamide derivatives have been reported to exert antiproliferative effects by arresting the cell cycle. For instance, certain N-phenyl ureidobenzenesulfonate derivatives have been shown to block cell cycle progression in the S-phase, a mechanism shared with the established anticancer agent cisplatin. This effect is often associated with the induction of DNA damage.

Hypothesis: this compound may induce cell cycle arrest in cancer cell lines. The phenethyl group could contribute to interactions with specific cell cycle regulatory proteins or DNA itself.

Enzyme Inhibition

The sulfonamide group is a well-known zinc-binding group and can act as a transition-state analog inhibitor for various metalloenzymes.

-

Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes, including pH regulation and fluid balance. Different CA isoforms are implicated in diseases such as glaucoma, epilepsy, and cancer.

-

Matrix Metalloproteinase (MMP) Inhibition: MMPs are zinc-dependent endopeptidases involved in tissue remodeling, and their dysregulation is linked to cancer metastasis and arthritis. The sulfonamide moiety can coordinate with the active site zinc ion of MMPs.

-

Kinase Inhibition: While less common, some sulfonamide derivatives have been developed as kinase inhibitors, targeting the ATP-binding site of these crucial signaling proteins.

Hypothesis: this compound may act as an inhibitor of one or more classes of enzymes, with carbonic anhydrases and matrix metalloproteinases being primary candidates for initial screening.

Modulation of Signaling Pathways

The diverse biological effects of benzenesulfonamide derivatives suggest their ability to modulate key cellular signaling pathways.

Hypothesis: this compound could potentially interfere with pro-survival or proliferative signaling cascades, such as the MAPK/ERK or PI3K/Akt pathways. Downstream effects could include the regulation of apoptosis and gene expression.

Quantitative Data for Related Benzenesulfonamide Derivatives

To provide a context for the potential potency of this compound, the following table summarizes quantitative data for various benzenesulfonamide derivatives from the literature.

| Compound Class | Target/Assay | Measurement | Value |

| N-(7-indazolyl)benzenesulfonamide derivatives | L1210 murine leukemia cell proliferation | IC50 | 0.44 µM |

| N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives | Acetylcholinesterase (AChE) Inhibition | IC50 | 8.9 ± 0.21 µM |

| N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives | Butyrylcholinesterase (BChE) Inhibition | IC50 | 26.5 ± 0.24 µM |

| N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives | DPPH Radical Scavenging | IC50 | 20.6 ± 0.42 µM |

| N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives | Nitric Oxide (NO) Radical Scavenging | IC50 | 15.7 ± 0.20 µM |

Proposed Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on various cell lines.

-

Methodology:

-

Culture selected cancer and non-cancerous cell lines in appropriate media.

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

-

Assess cell viability using an MTS or MTT assay. Measure absorbance at the appropriate wavelength.

-

Calculate the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To investigate the effect of this compound on cell cycle distribution.

-

Methodology:

-

Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

-

Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

In Vitro Enzyme Inhibition Assays

-

Objective: To screen this compound for inhibitory activity against a panel of enzymes.

-

Methodology (Example: Carbonic Anhydrase):

-

Use a commercially available carbonic anhydrase inhibitor screening kit.

-

Reconstitute the human carbonic anhydrase enzyme and substrate according to the manufacturer's protocol.

-

Add varying concentrations of this compound to the enzyme solution and incubate.

-

Initiate the reaction by adding the substrate.

-

Measure the enzymatic activity by monitoring the change in absorbance or fluorescence over time.

-

Calculate the percent inhibition and determine the IC50 value.

-

Visualizations of Hypothesized Pathways and Workflows

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the investigation of this compound's mechanism of action.

Caption: Hypothesized pathway for S-phase cell cycle arrest.

Caption: A logical workflow for target identification.

N-Phenethylbenzenesulfonamide: A Technical Guide to Potential Biological Targets

For the attention of: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of the potential biological targets of N-Phenethylbenzenesulfonamide. It collates available data on its interactions with key enzymes, details relevant experimental methodologies, and visualizes the associated signaling pathways.

Executive Summary

This compound is a molecule belonging to the sulfonamide class of compounds, a scaffold known for a wide range of biological activities. While quantitative inhibitory data for the parent this compound is not extensively available in the public domain, research on its derivatives points towards several potential biological targets. This guide focuses on three primary targets identified through the study of analogous compounds: Butyrylcholinesterase (BChE), Pyruvate Dehydrogenase Kinase (PDK), and Indoleamine 2,3-dioxygenase 1 (IDO1). The inhibition of these enzymes has significant therapeutic implications in neurodegenerative diseases, metabolic disorders, and oncology, respectively.

Potential Biological Targets and Quantitative Data

While specific IC50 or Ki values for the parent this compound are not readily found in the reviewed literature, the following tables summarize the inhibitory activities of closely related derivatives against the identified targets. This data provides a basis for understanding the potential bioactivity of the core this compound scaffold.

Table 1: Butyrylcholinesterase (BChE) Inhibitory Activity of this compound Derivatives

| Compound | Modification on this compound core | BChE IC50 (µM) | Reference |

| N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine (a complex derivative) | Complex derivative with a related structural motif | 0.02 | [1] |

| 2-Amino-5-bromoacetophenone derivative | Introduction of sulfonamide moiety | 26.5 ± 0.24 | [2] |

| 5-(4-methoxystyryl) derivative | Styryl substitution | 8.8 ± 0.35 | [2] |

| 5-(4-trifluoromethylstyryl) derivative | Styryl substitution | 10.5 ± 0.47 | [2] |

Table 2: Pyruvate Dehydrogenase Kinase (PDK) Inhibitory Activity of Related Compounds

| Compound | Class/Scaffold | PDK Isoform | IC50 (µM) | Reference |

| Compound 6 | Potential PDK inhibitor from virtual screen | PDK1 | 1.26 | [3] |

| Compound 7 | Potential PDK inhibitor from virtual screen | PDK1 | 0.62 | [3] |

| Compound 11 | Potential PDK inhibitor from virtual screen | PDK1 | 0.41 | [3] |

| Compound 11 | Potential PDK inhibitor from virtual screen | PDK2 | 1.5 | [3] |

| Compound 11 | Potential PDK inhibitor from virtual screen | PDK3 | 3.9 | [3] |

| Compound 11 | Potential PDK inhibitor from virtual screen | PDK4 | 6.8 | [3] |

Table 3: Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitory Activity of Secondary Sulfonamides

| Compound | Class/Scaffold | IDO1 IC50 (µM) | Reference |

| BS-1 | Secondary sulphonamide (hit compound) | 48.42 | [4] |

| 5d | N-acryloyl secondary sulphonamide | Not specified, but significantly improved over BS-1 | [4] |

| 5l | N-acryloyl secondary sulphonamide | Not specified, but significantly improved over BS-1 | [4] |

| 8g | N-acryloyl secondary sulphonamide | Not specified, but significantly improved over BS-1 | [4] |

Signaling Pathways and Mechanisms of Action

The potential therapeutic effects of this compound and its derivatives are linked to their modulation of key signaling pathways.

Butyrylcholinesterase (BChE) and Cholinergic Signaling

BChE plays a role in hydrolyzing the neurotransmitter acetylcholine, thereby terminating its signal. In conditions like Alzheimer's disease, the activity of the primary acetylcholine-hydrolyzing enzyme, acetylcholinesterase (AChE), decreases, and BChE's role becomes more significant. Inhibition of BChE can increase acetylcholine levels, potentially improving cognitive function.

Pyruvate Dehydrogenase Kinase (PDK) and Cellular Metabolism

PDKs are crucial regulators of cellular metabolism. They phosphorylate and inactivate the pyruvate dehydrogenase complex (PDC), which links glycolysis to the citric acid cycle (TCA cycle). In many cancer cells, upregulation of PDKs leads to the "Warburg effect," a state of aerobic glycolysis. Inhibiting PDK can reactivate PDC, shifting metabolism back towards oxidative phosphorylation and potentially inducing cancer cell death.

Indoleamine 2,3-dioxygenase 1 (IDO1) and Immune Suppression

IDO1 is the rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine, which suppresses the activity of effector T cells and promotes the function of regulatory T cells (Tregs). This creates an immunosuppressive environment that allows tumors to evade the immune system. IDO1 inhibitors can reverse this effect and restore anti-tumor immunity.[5]

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of compounds against the identified biological targets.

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of BChE by monitoring the hydrolysis of butyrylthiocholine. The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the concentration of which is measured spectrophotometrically.

Materials:

-

Butyrylcholinesterase (from equine serum or recombinant)

-

Butyrylthiocholine iodide (substrate)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound or derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in phosphate buffer.

-

In a 96-well plate, add the test compound solution, DTNB solution, and BChE solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate (butyrylthiocholine iodide) to all wells.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Pyruvate Dehydrogenase Kinase (PDK) Inhibition Assay

Principle: This assay measures the kinase activity of PDK by quantifying the phosphorylation of its substrate, the E1α subunit of the pyruvate dehydrogenase complex (PDC). This can be done using methods that detect the incorporation of radiolabeled phosphate or by using phosphorylation-specific antibodies.

Materials:

-

Recombinant PDK (isoform of interest)

-

Recombinant PDC-E1α subunit (substrate)

-

ATP (with [γ-³²P]ATP for radiometric assay)

-

Kinase reaction buffer

-

Test compound (this compound or derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Method for detection (e.g., scintillation counter for radiometric assay, or antibodies and reagents for ELISA/Western blot)

Procedure (Radiometric Assay):

-

Prepare serial dilutions of the test compound.

-

In a reaction tube, combine the kinase buffer, PDK enzyme, PDC-E1α substrate, and the test compound.

-

Initiate the reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).

-

Wash away unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay (HeLa Cell-Based)

Principle: This cell-based assay measures the activity of IDO1 by quantifying the production of kynurenine from tryptophan in HeLa cells, which are induced to express IDO1 by interferon-gamma (IFN-γ).

Materials:

-

HeLa cells

-

Cell culture medium and supplements

-

Interferon-gamma (IFN-γ)

-

Test compound (this compound or derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with IFN-γ to induce IDO1 expression and incubate for a specified period (e.g., 24-48 hours).

-

Add serial dilutions of the test compound to the cells and incubate for a further period.

-

Stop the reaction and lyse the cells by adding TCA.

-

Transfer the supernatant to a new plate.

-

Add Ehrlich's reagent to the supernatant, which reacts with kynurenine to form a yellow-colored product.

-

Measure the absorbance at 480 nm using a microplate reader.

-

Calculate the percentage of inhibition of kynurenine production and determine the IC50 value.[4]

References

- 1. Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the N-phenethylbenzenesulfonamide core and its related chemical scaffolds, a class of compounds with significant therapeutic potential. This document details their synthesis, diverse biological activities, and structure-activity relationships (SAR). Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of medicinal chemistry.

Core Concepts and Synthesis

Substituted N-phenethylbenzenesulfonamides are characterized by a central benzenesulfonamide core with a phenethyl group attached to the sulfonamide nitrogen. This scaffold is a versatile template for chemical modification at both the benzenesulfonamide's benzene ring and the phenethyl moiety, allowing for the fine-tuning of physicochemical properties and biological activities.

A general and robust method for the synthesis of these compounds involves the reaction of a substituted benzenesulfonyl chloride with 2-phenylethylamine.[1] This foundational scaffold can then be further diversified.

General Synthetic Protocol: Synthesis of N-(2-phenylethyl)benzenesulfonamide and its N-substituted Derivatives

The synthesis is typically a two-step process. First, the parent N-(2-phenylethyl)benzenesulfonamide is prepared, which can then be functionalized on the sulfonamide nitrogen.[1]

Step 1: Synthesis of N-(2-phenylethyl)benzenesulfonamide

A solution of 2-phenylethylamine is reacted with benzenesulfonyl chloride in a suitable solvent in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[1]

-

Materials: 2-phenylethylamine, benzenesulfonyl chloride, pyridine (or another suitable base), acetone (or another suitable solvent).

-

Procedure:

-

To a stirred solution of 2-phenylethylamine in a mixture of acetone and pyridine, benzenesulfonyl chloride is added dropwise at room temperature.

-

The reaction mixture is stirred, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by recrystallization or column chromatography.

-

Step 2: N-Substitution of N-(2-phenylethyl)benzenesulfonamide

The sulfonamide nitrogen can be further alkylated or acylated.

-

Materials: N-(2-phenylethyl)benzenesulfonamide, a suitable base (e.g., sodium hydride), an appropriate solvent (e.g., anhydrous DMF or THF), and an alkyl or acyl halide.

-

Procedure:

-

To a solution of N-(2-phenylethyl)benzenesulfonamide in the solvent, the base is added portion-wise at a reduced temperature.

-

The mixture is stirred until the evolution of hydrogen gas ceases.

-

The alkyl or acyl halide is then added, and the reaction is allowed to proceed until completion (monitored by TLC).

-

The reaction is quenched, and the product is extracted and purified as described in Step 1.[1]

-

Biological Activities and Structure-Activity Relationships

The this compound scaffold has been explored for a multitude of biological activities. The ability to easily modify the aromatic rings and the sulfonamide linker allows for the systematic investigation of structure-activity relationships.

Enzyme Inhibition

Derivatives of this scaffold have shown potent inhibitory activity against several classes of enzymes.

Carbonic Anhydrase (CA) and Cholinesterase Inhibition: N-phenylsulfonamide derivatives have been investigated as inhibitors of carbonic anhydrase isoenzymes (CA I and CA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[2]

| Compound ID | Target Enzyme | Kᵢ (nM)[2] |

| 8 | CA I | 45.7 ± 0.46 |

| 2 | CA II | 33.5 ± 0.38 |

| 8 | AChE | 31.5 ± 0.33 |

| 8 | BChE | 24.4 ± 0.29 |

Table 1: Inhibitory activity of representative N-phenylsulfonamide derivatives against various enzymes.

Antiproliferative Activity

A significant area of investigation for sulfonamide derivatives has been in oncology, with many compounds demonstrating potent antiproliferative effects against a range of cancer cell lines.

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| 5i | SK-N-MC | 25.2 | [3] |

| 6c | SK-N-MC | 24.9 | [3] |

| 5i | T-47D | 19.7 | [3] |

| 6d | MDA-MB-231 | 30.4 | [3] |

| YM-1 | MG-U87 | 1.154 ± 0.317 | [4] |

| YM-2 | Urease | 1.90 ± 0.02 | [4] |

Table 2: Antiproliferative activity of selected sulfonamide derivatives against various cancer cell lines.

The mechanism of anticancer action for many of these compounds involves the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Biological Evaluation of N-Phenethylbenzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological evaluation of N-phenethylbenzenesulfonamide derivatives and their analogs. This class of compounds has garnered significant interest in medicinal chemistry, particularly for its potential as cholinesterase inhibitors. This document details synthetic methodologies, structure-activity relationships (SAR), and quantitative biological data to facilitate further research and development in this promising area.

Core Synthetic Strategies

The fundamental approach to synthesizing this compound derivatives involves the reaction of a substituted benzenesulfonyl chloride with 2-phenylethylamine.[1] This core structure can be further modified, primarily at the sulfonamide nitrogen, to generate a diverse library of analogs with varying biological activities.

A general two-step synthetic process is typically employed:

-

Synthesis of the Parent N-(2-phenylethyl)benzenesulfonamide: This initial step involves the reaction of 2-phenylethylamine with benzenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[1]

-

N-Substitution of N-(2-phenylethyl)benzenesulfonamide: The hydrogen on the sulfonamide nitrogen can be substituted with various alkyl or acyl groups by reacting the parent compound with a strong base followed by an appropriate alkyl or acyl halide.[1]

Below is a general workflow for the synthesis of these derivatives.

Detailed Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the parent N-(2-phenylethyl)benzenesulfonamide and a representative N-substituted analog.

Synthesis of N-(2-phenylethyl)benzenesulfonamide

This protocol outlines the synthesis of the core scaffold.

Materials:

-

2-phenylethylamine

-

Benzenesulfonyl chloride

-

Pyridine (or other suitable base)

-

Acetone (or other suitable solvent)

-

Water

-

Organic solvent (e.g., ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

A solution of 2-phenylethylamine is prepared in a mixture of acetone and pyridine.

-

To this stirred solution, benzenesulfonyl chloride is added dropwise at room temperature.[1]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, water is added to the reaction mixture, and the product is extracted with an organic solvent.[1]

-

The organic layer is washed, dried over an anhydrous salt, and concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography.[1]

Synthesis of N-benzyl-N-(2-phenylethyl)benzenesulfonamide

This protocol details the N-substitution of the parent compound.

Materials:

-

N-(2-phenylethyl)benzenesulfonamide

-

Sodium hydride (or another strong base)

-

Benzyl bromide (or other appropriate alkyl halide)

-

Dimethylformamide (DMF) or other polar aprotic solvent

Procedure:

-

N-(2-phenylethyl)benzenesulfonamide is dissolved in a suitable polar aprotic solvent.

-

A strong base, such as sodium hydride, is added portion-wise at a reduced temperature.[1]

-

The mixture is stirred until the evolution of hydrogen gas ceases.[1]

-

The alkyl halide (e.g., benzyl bromide) is then added, and the reaction is allowed to proceed until completion, as monitored by TLC.[1]

-

The reaction is quenched, and the product is extracted and purified as described in the previous protocol.[1]

Quantitative Data: Synthesis and Biological Activity

The following tables summarize the yields of various synthesized N-phenylsulfonamide derivatives and the butyrylcholinesterase (BChE) inhibitory activity of a series of substituted N-phenethylbenzenesulfonamides.

| Compound | Derivative | Yield (%) |

| 1 | N-phenylbenzenesulfonamide | 85 |

| 2 | N-(4-methylphenyl)benzenesulfonamide | 92 |

| 3 | N-(4-methoxyphenyl)benzenesulfonamide | 88 |

| 4 | N-(4-chlorophenyl)benzenesulfonamide | 95 |

| 5 | N-(4-bromophenyl)benzenesulfonamide | 93 |

| 6 | N-(4-fluorophenyl)benzenesulfonamide | 90 |

| 7 | N-(4-nitrophenyl)benzenesulfonamide | 89 |

| 8 | N-(2,4-dinitrophenyl)benzenesulfonamide | 69 |

| 9 | N-benzyl-N-phenylbenzenesulfonamide | 78 |

Table 1: Synthesis yields of various N-phenylsulfonamide derivatives. Data adapted from[2].

| R Group on Sulfonamide Nitrogen | IC50 for BChE (µM) |

| H | > 250 |

| Methyl | 180.3 ± 1.2 |

| Ethyl | 150.7 ± 1.5 |

| Propyl | 142.1 ± 1.8 |

| Benzyl | 45.6 ± 0.8 |

| p-Nitrobenzyl | 25.3 ± 0.5 |

| Acetyl | > 250 |

| Benzoyl | > 250 |

Table 2: Butyrylcholinesterase (BChE) inhibitory activity of N-substituted derivatives of N-(2-phenylethyl)benzenesulfonamide. Data adapted from[1].

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives as BChE inhibitors is significantly influenced by the nature of the substituent on the sulfonamide nitrogen.

Key SAR observations include:

-

N-Alkylation vs. N-Acylation: N-alkylation of the sulfonamide nitrogen generally leads to more potent BChE inhibition compared to N-acylation, which results in a loss of activity.[1]

-

Alkyl Chain Length: For N-alkyl substituents, an increase in chain length from methyl to propyl results in a slight increase in inhibitory activity.[1]

-

Aromatic Substitution: The introduction of a benzyl group at the nitrogen significantly enhances potency.[1]

-

Substituted Aromatic Ring: Further substitution on the benzyl ring, such as with a nitro group at the para position, can lead to even greater inhibitory activity.[1]

Biological Evaluation: Cholinesterase Inhibition Assay

The inhibitory activity of this compound derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is typically evaluated using a modified Ellman's method.

Principle

The assay measures the activity of the cholinesterase enzyme by monitoring the hydrolysis of a substrate, such as acetylthiocholine iodide or butyrylthiocholine iodide. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Experimental Protocol (96-well plate format)

Reagents:

-

Phosphate buffer (pH 8.0)

-

AChE or BChE enzyme solution

-

Acetylthiocholine iodide or Butyrylthiocholine iodide (substrate)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Eserine or Donepezil)

Procedure:

-

To each well of a 96-well plate, add the phosphate buffer, the test compound solution at various concentrations, and the respective cholinesterase enzyme solution.

-

The mixture is incubated for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is initiated by adding the substrate and DTNB solution to each well.

-

The absorbance is measured at 412 nm at regular intervals to determine the rate of the reaction.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

- 1. Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Phenethylbenzenesulfonamide Structure-Activity Relationship (SAR) Studies: A Technical Guide

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-phenethylbenzenesulfonamide derivatives. It is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key findings from various studies, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes important pathways and workflows.

Introduction

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse biological activities. The this compound moiety, in particular, has been explored as a key structural element in the design of inhibitors for various biological targets, including enzymes and protein-protein interactions. Understanding the structure-activity relationships of this class of compounds is crucial for the rational design of more potent and selective drug candidates. This guide will delve into the SAR of this compound derivatives, focusing on how modifications to different parts of the molecule influence their biological activity.

Core Scaffold and Key Interaction Points

The this compound core structure consists of a phenyl ring attached to a sulfonamide group, which in turn is linked to a phenethyl moiety. The key points for chemical modification and SAR exploration are typically:

-

The Phenyl Ring of the Benzenesulfonamide: Substituents on this ring can influence electronic properties, hydrophobicity, and steric interactions with the target protein.

-

The Sulfonamide Linker: This group can act as a hydrogen bond donor and acceptor. Bioisosteric replacement of the sulfonamide can modulate the compound's physicochemical properties and biological activity.

-

The Phenethyl Moiety: Modifications to the phenyl ring of the phenethyl group can explore hydrophobic and aromatic interactions within the binding pocket. The ethyl linker can also be altered in length or rigidity.

Structure-Activity Relationship Studies

The SAR of benzenesulfonamide derivatives has been investigated for various therapeutic targets.

Anticancer Agents

Substituted benzenesulfonamides have been evaluated as potent anticancer agents. For instance, phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide (PIB-SA) derivatives have demonstrated antiproliferative activities at the nanomolar level against numerous cancer cell lines. These compounds induce cell cycle arrest in the G2/M phase, leading to disruption of the cytoskeleton and anoikis.[1] Quantitative structure-activity relationship (QSAR) analyses, including CoMFA and CoMSIA studies, have been employed to understand the structural requirements for their anticancer activity.[1] The sulfonamide moiety in these compounds serves as a bioisostere of a sulfonate group, highlighting the importance of this linker in mediating biological effect.[1]

In a related study, novel substituted N-phenyl ureidobenzenesulfonate derivatives were found to block cell cycle progression in the S-phase and induce DNA double-strand breaks.[2] The replacement of the sulfonyl group with a bioisosteric sulfonamide bridge was a key strategy in the design of these compounds.[2]

Enzyme Inhibitors

This compound and related structures have been explored as inhibitors of various enzymes.

-

Phospholipase A2 Inhibitors: A series of 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]benzenesulfonamides were synthesized and evaluated as inhibitors of membrane-bound phospholipase A2. The SAR study indicated that N-(phenylalkyl)piperidine derivatives exhibited the highest potency.[3]

-

ADAMTS7 Inhibitors: Arylsulfonamides have been designed as inhibitors of ADAMTS7. The introduction of a rigid and linear biphenylsulfonyl moiety in the P1' position led to a significant increase in selectivity for ADAMTS7 over ADAMTS5.[4] For example, a p-trifluoromethyl biphenyl sulfonamide derivative showed a 12-fold selectivity for ADAMTS7.[4]

-

PLK4 Inhibitors: N-(1H-indazol-6-yl)benzenesulfonamide was used as a core structure to develop potent PLK4 inhibitors. Compound K22 from this series demonstrated significant PLK4 inhibitory activity with an IC50 of 0.1 nM and anti-proliferative effects against MCF-7 breast cancer cells.[5]

-

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibitors: N-amido-phenylsulfonamide derivatives have been identified as novel mPGES-1 inhibitors. Bioisosteric replacement of an N-carboxy-phenylsulfonyl hydrazide with an N-amido-phenylsulfonamide framework led to compounds with improved metabolic stability and potent inhibition of PGE2 production.[6]

Inhibitors of Protein-Protein Interactions

The benzenesulfonamide scaffold has also been utilized to design inhibitors of protein-protein interactions (PPIs).

-

Keap1-Nrf2 Interaction Inhibitors: A series of 1,4-bis(arylsulfonamido)benzene-N,N'-diacetic acids were developed as inhibitors of the Keap1-Nrf2 PPI. Modifications at the C-2 position of the benzene core with O-linked fragments led to potent inhibitors, with the 2-(4-fluorobenzyloxy) substituted compound being the most potent, having an IC50 of 64.5 nM in a fluorescent polarization assay.[7][8]

Other Therapeutic Areas

-

Antitubercular Agents: Thiophene-benzenesulfonamide derivatives have shown potent antimycobacterial activity against drug-susceptible and drug-resistant tuberculosis.[9]

-

Analgesics (Nav1.7 Inhibitors): Novel arylsulfonamides have been designed and synthesized as selective Nav1.7 inhibitors for the treatment of chronic pain.[10]

Quantitative Data

The following tables summarize the quantitative SAR data for selected this compound derivatives and related compounds.

Table 1: ADAMTS7 and ADAMTS5 Inhibition by Biphenylsulfonamide Derivatives [4]

| Compound | R | R1 | ADAMTS7 Ki (nM) | ADAMTS5 Ki (nM) |

| 3a | 4-CF3 | H | 9.0 ± 1.0 | 110 ± 40 |

| 3b | 4-CF3 | CH3 | 50 ± 10 | 90 ± 30 |

| 3c | 3-CF3 | H | 1000 ± 110 | 3800 ± 1000 |

| 3d | 4-OCH3 | H | 40 ± 10 | 90 ± 20 |

| 3e | 4-F | H | 6.0 ± 1.0 | 15 ± 4 |

| 3f | 4-N(CH3)2 | H | 550 ± 120 | 13000 ± 3200 |

| 3g | 4-Morpholine | H | 940 ± 140 | 11000 ± 240 |

Table 2: PLK4 Inhibition and Antiproliferative Activity [5]

| Compound | PLK4 IC50 (nM) | MCF-7 IC50 (µM) |

| K22 | 0.1 | 1.3 |

| CFI-400437 | 0.6 | Not Reported |

| CFI-400945 | 2.8 | Not Reported |

| Axitinib | 6.5 | Not Reported |

| VX680 | 7.66 (Ki) | Not Reported |

Table 3: mPGES-1 Inhibition [6]

| Compound | Target | A549 cells PGE2 IC50 (µM) | Cell-free mPGES-1 IC50 (µM) |

| MPO-0186 | mPGES-1 | 0.24 | 0.49 |

Experimental Protocols

General Synthesis of Sulfonamides

A general procedure for the synthesis of sulfonamide carboxylates involves the reaction of the appropriate amino acid with a sulfonyl chloride.[4]

-

The amino acid (1 equivalent) is dissolved in a 1:1 mixture of H2O and dioxane.

-

Triethylamine (2 equivalents) is added at 0 °C.

-

The corresponding sulfonyl chloride (1 equivalent) is added slowly to the mixture.

-

The reaction is maintained at 0 °C to room temperature for 0.5 to 24 hours.

-

The mixture is then diluted with 1 N HCl and extracted with DCM or EtOAc.

-

The combined organic phases are dried over Na2SO4, filtered, and concentrated under vacuum.

Synthesis of N-(1H-indazol-6-yl)benzenesulfonamide Derivatives

The synthesis of these derivatives involves a multi-step process.[5]

-

Coupling Reaction: 6-bromo-1H-indazole is coupled with a substituted nitrobenzenesulfonamide in the presence of K2CO3, CuI, and DMEDA in CH3CN at 100 °C.

-

Nitro Group Reduction: The nitro group is reduced to an amino group using Fe in acetic acid and a mixture of MeOH and THF at 60 °C.

-

Further Modifications: The resulting amino group can be further functionalized to introduce various substituents.

In Vitro Enzyme Inhibition Assays

The inhibitory activity of the synthesized compounds is typically evaluated using in vitro enzymatic assays. For example, the inhibition of ADAMTS7 is determined by measuring the cleavage of a fluorescently labeled substrate.[4] The reaction is initiated by the addition of the enzyme, and the fluorescence is monitored over time. The inhibitory constant (Ki) is then calculated from the reaction rates at different inhibitor concentrations.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General workflow for structure-activity relationship (SAR) studies.

Caption: Mechanism of action for anticancer benzenesulfonamides.

References

- 1. Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchwithrutgers.com [researchwithrutgers.com]

- 8. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of thiophene-benzenesulfonamide derivatives for the treatment of multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Screening of N-Phenethylbenzenesulfonamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico screening methodologies applied to N-Phenethylbenzenesulfonamide analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which has been explored for a wide range of therapeutic targets, including enzymes implicated in neurodegenerative diseases and cancer. This document details the experimental protocols for key in silico techniques, presents quantitative data from structure-activity relationship (SAR) studies, and visualizes relevant biological pathways and experimental workflows.

Core Concepts in In Silico Screening

In silico screening, a cornerstone of modern drug discovery, utilizes computational methods to identify and optimize potential drug candidates. This approach significantly reduces the time and cost associated with traditional high-throughput screening. Key techniques employed in the evaluation of this compound analogs include molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Quantitative Data Summary

The following tables summarize the biological activities of various benzenesulfonamide derivatives, including N-phenethyl analogs, against different biological targets. These data are crucial for understanding the structure-activity relationships that govern the potency and selectivity of these compounds.

Table 1: Inhibitory Activity of Benzenesulfonamide Analogs against Beta-Secretase 1 (BACE1)

| Compound ID | Structure | BACE1 IC50 (µM) |

| 33d | N-(4-fluorophenethyl)-4-nitrobenzenesulfonamide | 18.33 ± 2.80[1] |

| Reference | (Structure not specified) | - |

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Benzenesulfonamide Derivatives

| Compound Class | Aromatic Substituent (R) | AChE IC50 (µM) |

| Benzenesulfonamides | -H | > 100[2] |

| 4-Phenyl | 1.5[2] | |

| 4-(4-Chlorophenyl) | 0.8[2] | |

| 3-Naphthyl | 0.5[2] | |

| Benzenemethanesulfonamides | -H | > 50[2] |

| 4-Phenyl | 10[2] | |

| 4-(4-Chlorophenyl) | 5.2[2] | |

| 3-Naphthyl | 3.1[2] |

Table 3: Antiproliferative Activity of Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide (PIB-SA) Derivatives

| Compound ID | Antiproliferative Activity (Various Cancer Cell Lines) |

| 16 | Potent antitumor and antiangiogenic activities[3] |

| 17 | Potent antitumor and antiangiogenic activities[3] |

Experimental Protocols

This section details the methodologies for key in silico experiments. These protocols provide a framework for researchers to conduct their own computational studies on this compound analogs.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, ions, and co-crystallized ligands.

-

Add polar hydrogen atoms.

-

Assign partial charges using a force field (e.g., Gasteiger).

-

-

Ligand Preparation:

-

Draw the 2D structure of the this compound analog using chemical drawing software.

-

Convert the 2D structure to a 3D conformation.

-

Perform energy minimization.

-

Define rotatable bonds to allow for conformational flexibility.

-

-

Docking Simulation:

-

Define a grid box around the active site of the target protein.

-

Run the docking algorithm (e.g., AutoDock, Glide) to predict binding poses.

-

-

Analysis:

-

Analyze the docking scores (binding energy) to rank the analogs.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.

-

Training Set Selection:

-

Compile a set of active and inactive this compound analogs with known biological data.

-

-

Pharmacophore Model Generation:

-

Use software (e.g., Discovery Studio, MOE) to generate pharmacophore models based on the common features of the active compounds. Features include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

-

-

Model Validation:

-

Validate the generated models using a test set of compounds to assess their ability to distinguish between active and inactive molecules.

-

-

Virtual Screening:

-

Use the validated pharmacophore model as a 3D query to search large compound databases for novel molecules with the desired features.

-

In Silico ADMET Prediction

ADMET prediction models are used to estimate the pharmacokinetic and toxicological properties of compounds early in the drug discovery process.

-

Descriptor Calculation:

-

Calculate various molecular descriptors for the this compound analogs, such as molecular weight, logP, polar surface area, and number of hydrogen bond donors/acceptors.

-

-

Model Application:

-

Utilize pre-built computational models (e.g., QSAR-based models) available in software packages (e.g., ADMET Predictor™, SwissADME) to predict properties like:

-

Absorption: Human intestinal absorption, Caco-2 permeability.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 inhibition/induction.

-

Excretion: Renal clearance.

-

Toxicity: hERG inhibition, mutagenicity, carcinogenicity.

-

-

-

Analysis:

-

Analyze the predicted ADMET profiles to identify potential liabilities and guide the selection of analogs for further development.

-

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the in silico screening of this compound analogs.

References

- 1. Identification of pharmacophore model, synthesis and biological evaluation of N-phenyl-1-arylamide and N-phenylbenzenesulfonamide derivatives as BACE 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Phenethylbenzenesulfonamide: A Versatile Fragment for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-phenethylbenzenesulfonamide scaffold has emerged as a promising starting point in fragment-based drug discovery (FBDD), offering a unique combination of structural simplicity, synthetic tractability, and the ability to engage with a variety of biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, with a particular focus on their potential as kinase inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

The this compound Core: A Privileged Fragment

The this compound core consists of a benzenesulfonamide moiety linked to a phenethyl group. This structure provides a rigid aromatic ring for potential π-stacking interactions and a flexible phenethyl group that can explore various binding pockets. The sulfonamide group can act as a hydrogen bond donor and acceptor, contributing to target engagement. The modular nature of this scaffold allows for systematic chemical modifications at three key positions: the benzene ring of the benzenesulfonamide, the sulfonamide nitrogen, and the phenethyl moiety, enabling the fine-tuning of physicochemical properties and biological activity.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is typically achieved through a straightforward two-step process.[1] The general approach involves the reaction of a substituted benzenesulfonyl chloride with 2-phenylethylamine, followed by optional N-alkylation or N-acylation of the sulfonamide.

General Synthetic Protocol

Step 1: Synthesis of N-(2-phenylethyl)benzenesulfonamide

A solution of 2-phenylethylamine is reacted with benzenesulfonyl chloride in a suitable solvent, such as acetone, in the presence of a base like pyridine to neutralize the hydrochloric acid formed during the reaction.[1]

-

Materials: 2-phenylethylamine, benzenesulfonyl chloride, pyridine, acetone.

-

Procedure: To a stirred solution of 2-phenylethylamine in a mixture of acetone and pyridine, benzenesulfonyl chloride is added dropwise. The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the residue is worked up to isolate the product.

Step 2: N-substitution of N-(2-phenylethyl)benzenesulfonamide

The secondary sulfonamide hydrogen can be substituted with various alkyl or acyl groups to explore structure-activity relationships.

-

Materials: N-(2-phenylethyl)benzenesulfonamide, a strong base (e.g., sodium hydride), an appropriate alkyl or acyl halide, and a polar aprotic solvent (e.g., dimethylformamide).

-

Procedure: To a solution of N-(2-phenylethyl)benzenesulfonamide in the solvent, the base is added portion-wise at a reduced temperature. The mixture is stirred until the evolution of hydrogen gas ceases. The alkyl or acyl halide is then added, and the reaction is allowed to proceed until completion (monitored by TLC). The reaction is quenched, and the product is extracted and purified.[1]

Biological Activity and Therapeutic Potential

Benzenesulfonamide derivatives are a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[2] The this compound scaffold serves as a valuable starting point for the development of potent and selective inhibitors of various enzymes, particularly kinases.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of benzenesulfonamide derivatives against a range of cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Table 1: Cytotoxicity of Representative Benzenesulfonamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4d | A549 (Lung) | 2.82 | [2] |

| HeLa (Cervical) | 1.99 | [2] | |

| MCF-7 (Breast) | 2.36 | [2] | |

| Du-145 (Prostate) | 3.52 | [2] | |

| 5g | A549 (Lung) | 2.73 | [2] |

| HeLa (Cervical) | 2.12 | [2] | |

| MCF-7 (Breast) | 2.12 | [2] | |

| Du-145 (Prostate) | 2.12 | [2] | |

| 5i | SK-N-MC (Neuroblastoma) | 24.9 | [3] |

| T-47D (Breast) | 25.2 | [3] | |

| 6c | SK-N-MC (Neuroblastoma) | 25.2 | [3] |

Note: The presented IC50 values are for benzenesulfonamide derivatives and are intended to be representative of the potential of the broader class of compounds that includes the this compound scaffold.

Kinase Inhibition

The this compound fragment is an attractive starting point for the design of kinase inhibitors. The benzenesulfonamide moiety can mimic the phosphate-binding region of ATP, while the phenethyl group can be modified to achieve selectivity for the target kinase. The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, making it a key target for therapeutic intervention.[4][5][6][7][8]

Fragment-Based Drug Discovery (FBDD) Workflow

The this compound scaffold is well-suited for a fragment-based drug discovery approach. FBDD involves screening low-molecular-weight fragments to identify hits that bind to the target protein with weak affinity. These initial hits are then optimized into more potent lead compounds through medicinal chemistry efforts, often guided by structural biology.

Experimental Protocols

In Vitro Kinase Assay (Representative Protocol for PI3K)

This protocol describes a general method for assessing the inhibitory activity of compounds against a PI3K isoform using a luminescence-based assay that measures ATP consumption.

-

Materials: Recombinant PI3K enzyme, lipid substrate (e.g., PIP2), ATP, kinase buffer, test compounds, and a luminescence-based ATP detection kit.

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the kinase buffer, PI3K enzyme, and the test compound or DMSO (for control).

-

Initiate the reaction by adding the lipid substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using the luminescence-based detection kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

-

Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, MTT solution, and DMSO.

-

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-